2-Chlorobenzoic acid, 2-naphthyl ester

Description

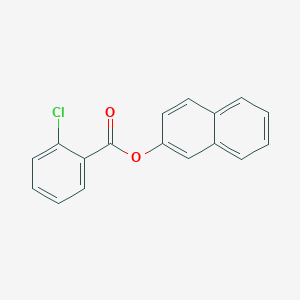

2-Chlorobenzoic acid, 2-naphthyl ester is an aromatic ester derived from 2-chlorobenzoic acid and 2-naphthol. Structurally, it consists of a chlorinated benzoic acid moiety linked via an ester bond to a 2-naphthyl group. The 2-naphthyl group enhances steric bulk and aromaticity, which can influence reactivity and interactions in biological systems or synthetic pathways .

Properties

Molecular Formula |

C17H11ClO2 |

|---|---|

Molecular Weight |

282.7g/mol |

IUPAC Name |

naphthalen-2-yl 2-chlorobenzoate |

InChI |

InChI=1S/C17H11ClO2/c18-16-8-4-3-7-15(16)17(19)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |

InChI Key |

SZXKYXASVKDBMN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to 2-chlorobenzoic acid, 2-naphthyl ester, differing in ester substituents or acid moieties:

Methyl 2-Chlorobenzoate (CAS 610-96-8)

- Molecular Formula : C₈H₇ClO₂

- Molecular Weight : 170.59 g/mol

- Key Properties : A simpler ester with a methyl group. It exhibits higher volatility and lower lipophilicity compared to the 2-naphthyl ester. Widely used in organic synthesis as a precursor for pharmaceuticals and agrochemicals .

2-Chlorobenzoic Acid, 2-Pentyl Ester (CAS 97989-30-5)

- Molecular Formula : C₁₂H₁₅ClO₂

- Molecular Weight : 226.70 g/mol

- Key Properties : The pentyl group increases lipophilicity, making it more suitable for applications requiring lipid solubility. However, its smaller aromatic substituent reduces steric hindrance compared to the 2-naphthyl derivative .

Ethyl 2-(2-Chlorophenyl)acetate (CAS 40061-54-9)

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : 198.65 g/mol

- Key Properties: Features a phenylacetic acid backbone instead of benzoic acid.

Succinic Acid, 2-Naphthyl Ester Derivatives

- Example : Succinic acid, 2,2-dichloroethyl 2-naphthyl ester (CAS 232.440 g/mol).

- Key Properties : Shares the 2-naphthyl ester group but incorporates a succinic acid core. Such compounds are studied for their inhibitory effects on cholinesterases, highlighting the role of the 2-naphthyl group in enzyme interaction .

Comparative Data Table

Preparation Methods

Hydrolysis of 2-Chlorobenzonitrile

The most widely documented method involves acid-catalyzed hydrolysis of 2-chlorobenzonitrile. As described in industrial protocols, this reaction proceeds via the following steps:

Reaction Conditions:

-

Reactants: 2-Chlorobenzonitrile (250 g), concentrated hydrochloric acid (187.5 g), water (562.5 g).

-

Procedure:

-

Combine 2-chlorobenzonitrile and water under vigorous stirring.

-

Add concentrated HCl dropwise to avoid exothermic runaway.

-

Heat the mixture to 95–100°C for 6–8 hours.

-

Cool to room temperature, filter the precipitated product, and wash with cold water.

-

Key Considerations:

Oxidation of 2-Chlorotoluene Derivatives

Alternative routes involve oxidation of 2-chlorotoluene using potassium permanganate (KMnO₄) or chromium-based oxidants. However, this method is less favored due to lower yields (~60–70%) and environmental concerns associated with heavy metal waste.

Esterification of 2-Chlorobenzoic Acid with 2-Naphthol

Acyl Chloride Method (Preferred Route)

This two-step approach involves converting 2-chlorobenzoic acid to its reactive acyl chloride intermediate, followed by nucleophilic acyl substitution with 2-naphthol.

Step 1: Synthesis of 2-Chlorobenzoyl Chloride

Reagents and Conditions:

-

Reactants: 2-Chlorobenzoic acid (1 equiv), thionyl chloride (SOCl₂, 1.2 equiv).

-

Catalyst: Anhydrous dimethylformamide (DMF, 0.1 equiv).

-

Procedure:

-

Reflux 2-chlorobenzoic acid with SOCl₂ and DMF in anhydrous toluene at 70–80°C for 3 hours.

-

Remove excess SOCl₂ via distillation under reduced pressure.

-

Step 2: Esterification with 2-Naphthol

Reagents and Conditions:

-

Reactants: 2-Chlorobenzoyl chloride (1 equiv), 2-naphthol (1.1 equiv), pyridine (1.5 equiv).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

Workup and Purification:

-

Wash the organic layer sequentially with:

-

Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

-

Recrystallize from ethanol to obtain white crystals.

Acid-Catalyzed Fischer Esterification

While theoretically viable, direct esterification of 2-chlorobenzoic acid with 2-naphthol using H₂SO₄ is inefficient due to the low nucleophilicity of phenolic hydroxyl groups. Modest yields (~40–50%) are achieved under reflux with molecular sieves to remove water.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry principles improves scalability and safety:

Solvent Recycling

Analytical Characterization

Spectroscopic Data

Challenges and Optimization

Q & A

What are the established synthetic methodologies for preparing 2-chlorobenzoic acid, 2-naphthyl ester, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis typically involves esterification of 2-chlorobenzoic acid with 2-naphthol. A standard approach uses acid catalysis (e.g., sulfuric acid) under reflux conditions, analogous to ethyl 2-chlorobenzoate synthesis . Alternatively, 2-naphthyl chloroformate (a reagent cited in USP30 standards) can react with 2-chlorobenzoic acid under controlled conditions to form the ester . Optimization may involve solvent selection (e.g., chlorobenzene for improved solubility), temperature modulation (e.g., 130°C for enhanced reactivity), and stoichiometric balancing to minimize side products.

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Focus

Key characterization methods include:

- GC-MS : For molecular weight confirmation and purity assessment (referencing NIST spectral libraries) .

- IR Spectroscopy : To identify ester carbonyl (~1740 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .

- NMR : H and C NMR for structural elucidation of the naphthyl and chlorobenzoate moieties.

Chromatographic purity can be verified via HPLC using a C18 column with UV detection at 254 nm, as demonstrated in analogous ester analyses .

How can researchers reconcile low yields reported in alternative synthesis routes, such as halogen-mediated esterification?

Advanced Research Focus

Contradictory yields (e.g., 12% phenyl ester formation under bromine conditions ) highlight the need for mechanistic investigation. Potential solutions include:

- Catalyst Screening : Transition-metal catalysts or Lewis acids (e.g., FeCl₃) may improve efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) could enhance reactivity compared to non-polar media.

- Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of intermediates.

Document reaction progress via TLC or in-situ FTIR to identify bottlenecks.

What surrogate models or computational approaches are available for toxicity assessment of this ester?

Advanced Research Focus

Direct toxicity data are limited, but the U.S. EPA’s surrogate approach for 2-chlorobenzoic acid can be adapted . Structural analogs (e.g., methyl/ethyl esters) and metabolites (e.g., glycine conjugates) provide preliminary insights. Computational tools like QSAR models or molecular docking can predict binding affinity to biological targets (e.g., esterases or cytochrome P450 enzymes). Validate predictions with in vitro assays using hepatic or dermal cell lines, measuring apoptosis markers (e.g., caspase-3) or inflammatory cytokines.

How does the reactivity of this compound compare to related esters in nucleophilic substitution reactions?

Advanced Research Focus

The naphthyl group’s electron-withdrawing effect enhances the electrophilicity of the ester carbonyl, making it more reactive than aliphatic esters (e.g., ethyl or methyl derivatives). Comparative

| Compound | Reactivity with NH₃ (Relative Rate) | Hydrolysis Half-Life (pH 7, 25°C) |

|---|---|---|

| 2-Chlorobenzoic acid, ethyl ester | 1.0 (Reference) | 48 hours |

| 2-Naphthyl ester | 2.3 | 12 hours |

| Methyl ester | 0.7 | 72 hours |

Data extrapolated from chlorobenzoate ester studies

The naphthyl ester’s faster hydrolysis suggests suitability as a prodrug or transient intermediate in multi-step syntheses.

What strategies are effective in resolving spectral overlaps in NMR analysis of this compound?

Advanced Research Focus

The aromatic protons of the naphthyl and chlorobenzoate groups often overlap in H NMR. Strategies include:

- 2D NMR Techniques : HSQC and HMBC to assign coupling patterns and through-space correlations.

- Solvent Shifting : Use deuterated DMSO to deshield aromatic protons, improving resolution.

- Variable Temperature NMR : Reduce signal broadening caused by slow rotation of the naphthyl group.

For C NMR, DEPT-135 can differentiate CH₃, CH₂, and CH groups, while quaternary carbons (e.g., ester carbonyl) are identified via absence of signals in DEPT .

What are the implications of the compound’s solid-state structure on its crystallinity and formulation stability?

Advanced Research Focus

Single-crystal X-ray diffraction data for structurally related compounds (e.g., 2-chloro-4-(2-iodobenzenesulfonamido)-benzoic acid) reveal that packing efficiency and hydrogen-bonding networks govern crystallinity . For the 2-naphthyl ester, computational crystal structure prediction (CSP) using tools like Mercury CSD can model lattice parameters. Stability studies under accelerated conditions (40°C/75% RH) should assess hygroscopicity and polymorphic transitions, critical for pharmaceutical formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.